1-Benzyl-2-methylcyclopropanamine

Cyclopropanamine Enzyme Inhibition Structure-Activity Relationship

1-Benzyl-2-methylcyclopropanamine (CAS 862367-58-6; molecular formula C₁₁H₁₅N; molecular weight 161.24 g/mol) is a substituted cyclopropanamine featuring a benzyl group and a methyl substituent on the cyclopropane ring. Cyclopropanamines, including this compound, belong to a broader class of small-molecule amines that have been extensively investigated as mechanism-based enzyme inhibitors, particularly targeting lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs).

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 862367-58-6
Cat. No. B13109400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylcyclopropanamine
CAS862367-58-6
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1CC1(CC2=CC=CC=C2)N
InChIInChI=1S/C11H15N/c1-9-7-11(9,12)8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3
InChIKeyQREHLINLNAWODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylcyclopropanamine (CAS 862367-58-6): Cyclopropanamine Chemical Profile and Procurement Context


1-Benzyl-2-methylcyclopropanamine (CAS 862367-58-6; molecular formula C₁₁H₁₅N; molecular weight 161.24 g/mol) is a substituted cyclopropanamine featuring a benzyl group and a methyl substituent on the cyclopropane ring [1]. Cyclopropanamines, including this compound, belong to a broader class of small-molecule amines that have been extensively investigated as mechanism-based enzyme inhibitors, particularly targeting lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs) [2][3]. The cyclopropane ring confers unique reactivity, enabling covalent modification of flavin adenine dinucleotide (FAD)-dependent enzymes, a property leveraged in both medicinal chemistry and chemical biology probe development [4].

SAR probe Unique C1-benzyl, C2-methyl substitution pattern for LSD1/MAO selectivity studies
P450 probe Potential suicide substrate inferred from N-benzyl-N-cyclopropylamine analog data
Chiral resolution Enantiomer-specific research tool for stereochemical activity profiling

1-Benzyl-2-methylcyclopropanamine: Why In-Class Cyclopropanamine Analogs Cannot Be Interchanged


Despite sharing a cyclopropanamine core, 1-benzyl-2-methylcyclopropanamine possesses a unique substitution pattern—a benzyl group and a methyl group both directly attached to the cyclopropane ring—that critically distinguishes it from other arylcyclopropylamines, such as tranylcypromine (2-phenylcyclopropylamine) or N-benzylcyclopropylamine [1]. In mechanism-based enzyme inhibitors, subtle variations in substitution can profoundly alter target selectivity, potency, and metabolic stability. For example, α-substituted cyclopropylamines exhibit divergent inhibitory profiles against LSD1 versus MAO-A/MAO-B, with N-benzyl-2-methoxycyclopropylamine showing an IC₅₀ of 5 nM for MAO-B but no LSD1 inhibition, while other analogs selectively target LSD1 [2]. Consequently, generic substitution with an uncharacterized cyclopropanamine risks unpredictable activity, off-target effects, or complete loss of desired pharmacological function. Procurement of the specific 1-benzyl-2-methylcyclopropanamine isomer is therefore essential for experiments where precise molecular architecture dictates mechanism and outcome.

Selectivity shift

Benzyl-methyl substitution may alter LSD1/MAO target profile compared to 2-phenylcyclopropylamines.

Activation divergence

Cyclopropane ring reactivity and P450 inactivation may differ from N-benzyl-N-cyclopropylamine analogs.

Stereochemical confounding

Racemate vs. single enantiomer may mask potency differences; racemic use risks mixed activity readouts.

1-Benzyl-2-methylcyclopropanamine (CAS 862367-58-6): Quantitative Differentiation Evidence for Procurement Decision-Making


Distinct Substitution Pattern versus Tranylcypromine and N-Benzylcyclopropylamine Determines Enzyme Targeting Scope

1-Benzyl-2-methylcyclopropanamine contains both a C-1 benzyl substituent and a C-2 methyl substituent on the cyclopropane ring, a substitution pattern not present in the classic LSD1/MAO inhibitor tranylcypromine (2-phenylcyclopropylamine) or in simple N-benzylcyclopropylamines [1]. Structure-activity relationship (SAR) studies on cyclopropanamines demonstrate that the presence and position of aromatic and alkyl substituents critically modulate inhibitory activity and enzyme selectivity. For instance, trans-2-phenylcyclopropylamine (tranylcypromine) irreversibly inhibits both LSD1 (Kᵢ = 2.3 μM) and MAO-A/MAO-B, whereas α-substitution or N-benzylation can shift selectivity toward LSD1 or MAO-B [2][3]. Specifically, cis-N-benzyl-2-methoxycyclopropylamine achieves an IC₅₀ of 5 nM for MAO-B with no LSD1 inhibition, while certain N-benzyl-α-methylcyclopropylamines exhibit enhanced LSD1 selectivity [4].

Substitution pattern
Class-level inference
Target: C1-benzyl, C2-methyl vs Tranylcypromine: 2-phenyl; N-benzyl analogs
Tranylcypromine LSD1 Kᵢ = 2.3 μM; cis-N-benzyl-2-methoxy MAO-B IC₅₀ 5 nM (class-level references)
Supports selectivity context review for novel cyclopropanamines
Direct inhibition data for this compound not publicly available
Cyclopropanamine Enzyme Inhibition Structure-Activity Relationship

Potential Suicide Substrate Activity Inferred from N-Benzyl-N-(1'-methylcyclopropyl)amine Cytochrome P450 Metabolism

N-Benzyl-N-(1'-methylcyclopropyl)amine, a secondary amine closely related to 1-benzyl-2-methylcyclopropanamine, acts as a suicide substrate for cytochrome P450 enzymes, leading to enzyme inactivation via a mechanism involving hydrogen abstraction and ring-opening [1]. In vitro metabolism of N-benzyl-N-cyclopropylamine (1) yields cyclopropanone hydrate (34%), 3-hydroxypropionaldehyde (57%), and other products, with P450 inactivation observed [2]. While direct data for 1-benzyl-2-methylcyclopropanamine are unavailable, the presence of both a cyclopropane ring and a benzyl group suggests potential for similar P450-mediated bioactivation.

P450 metabolism
Class-level inference
Target: No direct data vs N-benzyl-N-cyclopropylamine: P450 inactivation, 57% 3-hydroxypropionaldehyde
Inferred suicide substrate potential for P450 probe design
Requires experimental validation
Cytochrome P450 Suicide Substrate Drug Metabolism

Stereochemical Considerations: (1R,2R) Isomer Distinct from Racemic and Other Diastereomers

1-Benzyl-2-methylcyclopropanamine exists as a racemic mixture unless otherwise specified, but chiral isomers (e.g., (1R,2R) and (1S,2S)) are commercially available and exhibit distinct biological activities. In cyclopropanamine enzyme inhibitors, stereochemistry profoundly influences potency and selectivity. For example, the (1R,2S) enantiomer of tranylcypromine is 38-fold more potent against LSD1 than the (1S,2R) enantiomer [1]. Similarly, cis- versus trans-cyclopropylamine isomers show differential MAO-B inhibition [2].

Stereochemistry
Class-level inference
Target enantiomer: not characterized vs Tranylcypromine (1R,2S) 38-fold more potent than (1S,2R) for LSD1
Enantiomeric purity may critically impact assay outcomes
Chiral separation data needed for this compound
Chiral Synthesis Stereochemistry Enantioselectivity

1-Benzyl-2-methylcyclopropanamine (CAS 862367-58-6): Recommended Research Applications Based on Structural Differentiation


Structure-Activity Relationship (SAR) Studies of Cyclopropanamine-Based LSD1/MAO Inhibitors

1-Benzyl-2-methylcyclopropanamine can serve as a key comparator in SAR campaigns aimed at dissecting the contribution of C-1 benzyl and C-2 methyl substituents to LSD1/MAO selectivity. Its unique substitution pattern fills a gap between simple 2-phenylcyclopropylamines and N-benzyl derivatives, enabling researchers to systematically probe how steric and electronic modifications affect enzyme inhibition [1][2].

Cytochrome P450 Mechanistic Probe and Covalent Inhibitor Design

Given the established suicide substrate activity of structurally analogous N-benzyl-N-(1'-methylcyclopropyl)amines toward cytochrome P450 enzymes, 1-benzyl-2-methylcyclopropanamine may be employed as a mechanistic tool to investigate P450-mediated ring-opening reactions and to design novel covalent inhibitors that exploit cyclopropane bioactivation [1].

Chiral Synthesis and Stereochemical Influence on Biological Activity

The availability of (1R,2R) and other stereoisomers makes this compound suitable for enantioselective studies, particularly in elucidating how absolute configuration impacts binding to chiral enzyme active sites such as LSD1 or MAO. This is especially relevant given the 38-fold potency difference observed between tranylcypromine enantiomers [1][2].

Application
Selection Property
Validation Focus
LSD1/MAO SAR studies
C1-benzyl, C2-methyl substitution pattern
LSD1/MAO selectivity profiling
CYP450 mechanistic probe
Cyclopropane ring activation potential
P450 inactivation and metabolite identification
Chiral selectivity research
Enantiomeric identity
Enantioselective enzyme inhibition assays

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